1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene
Description
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is a substituted benzene derivative featuring a benzylsulfanyl (-S-CH₂-C₆H₅) group at position 1, methoxy (-OCH₃) groups at positions 2 and 5, and a 2-nitroethenyl (-CH=CH-NO₂) moiety at position 4. The benzylsulfanyl group introduces steric bulk and lipophilicity, distinguishing it from analogs with simpler alkylthio substituents.
Properties
CAS No. |
648957-28-2 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-11-17(23-12-13-6-4-3-5-7-13)16(22-2)10-14(15)8-9-18(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
BZZIFPJRKXPRMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common method starts with the benzylation of 2-iodophenol, followed by several intermediate steps to introduce the methoxy and nitroethenyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
*Molecular formulas are calculated based on substituent analysis.
Key Observations:
Ethylthio (-S-C₂H₅) and ethyl (-C₂H₅) groups reduce steric hindrance, favoring reactivity in nucleophilic or catalytic reactions.
Electronic Effects :
- The nitroethenyl group at position 4 is electron-withdrawing, activating the benzene ring for electrophilic substitution at specific positions.
- Methoxy groups at positions 2 and 5 donate electron density via resonance, creating a polarized electronic environment.
Synthetic Accessibility :
- Benzylsulfanyl derivatives may require protective group strategies during synthesis to prevent oxidation of the thioether group.
- Ethyl-substituted analogs (e.g., CAS 168783-20-8) are synthetically simpler but lack the aromatic π-system of the benzyl group .
Reactivity and Functional Group Interactions
- Thioether vs. Alkyl Substituents :
Notes
- Limited experimental data (e.g., melting points, solubility, spectroscopic profiles) is available in the provided evidence, necessitating further primary research for quantitative comparisons.
- Structural inferences are based on substituent chemistry and general principles of aromatic substitution patterns.
- The CAS number for this compound remains unidentified in the cited sources.
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